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molecular formula H12N3O4P B3428527 triazanium;phosphate CAS No. 68333-79-9

triazanium;phosphate

Cat. No. B3428527
M. Wt: 149.09 g/mol
InChI Key: ZRIUUUJAJJNDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974262

Procedure details

A process for producing particulate ammonium phosphate which comprises reacting the off-gases from a urea production process with phosphoric acid containing at least 35% P3O5 in a stirred reactor at a pressure of from -0.1 to +1.5 kg/cm2 gauge to give a boiling fluid ammonium phosphate having an NH3 :H3PO4 molar ratio of from 0.1:1 to 0.8:1; passing the fluid ammonium phosphate to a pressure reactor operated at from 0.5 to 3.5 kg/cm2 gauge and at 130° to 180°C where it is reacted with gaseous ammonia to give a boiling fluid ammonium phosphate having an NH3 :H3PO4 molar ratio of from 0.95:1 to 1.85:1 and containing from 4 to 20% of water; and expelling the fluid ammonium phosphate into a solidification zone at ambient pressure in which solid particles are formed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[NH2:1]C(N)=O.[P:5](=[O:9])([OH:8])([OH:7])[OH:6]>>[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[NH4+:1].[NH4+:1].[NH4+:1].[NH3:1] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03974262

Procedure details

A process for producing particulate ammonium phosphate which comprises reacting the off-gases from a urea production process with phosphoric acid containing at least 35% P3O5 in a stirred reactor at a pressure of from -0.1 to +1.5 kg/cm2 gauge to give a boiling fluid ammonium phosphate having an NH3 :H3PO4 molar ratio of from 0.1:1 to 0.8:1; passing the fluid ammonium phosphate to a pressure reactor operated at from 0.5 to 3.5 kg/cm2 gauge and at 130° to 180°C where it is reacted with gaseous ammonia to give a boiling fluid ammonium phosphate having an NH3 :H3PO4 molar ratio of from 0.95:1 to 1.85:1 and containing from 4 to 20% of water; and expelling the fluid ammonium phosphate into a solidification zone at ambient pressure in which solid particles are formed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[NH2:1]C(N)=O.[P:5](=[O:9])([OH:8])([OH:7])[OH:6]>>[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[NH4+:1].[NH4+:1].[NH4+:1].[NH3:1] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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